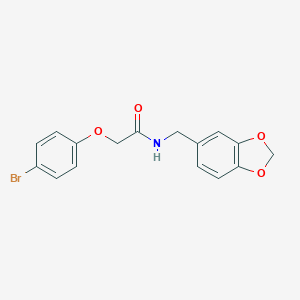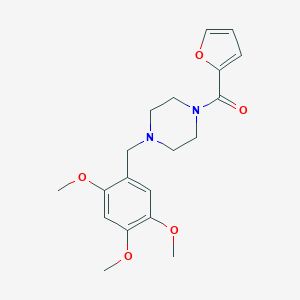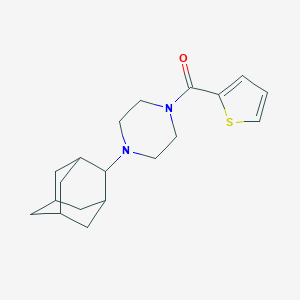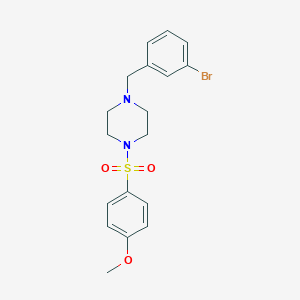
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, also known as BMD-104, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide acts as a partial agonist for certain GPCRs, meaning that it can activate these receptors to a certain extent without fully activating them. This mechanism of action has been shown to have potential therapeutic benefits in the treatment of various diseases.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of intracellular signaling pathways, the regulation of gene expression, and the induction of apoptosis in cancer cells. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide in lab experiments is its high potency and selectivity for certain GPCRs, which allows for more precise targeting of these receptors. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound over time.
Orientations Futures
There are several potential future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide, including the development of more potent and selective analogs, the investigation of its potential use as a treatment for neurological disorders, and the exploration of its role in modulating immune system function. Additionally, further studies are needed to fully understand the mechanisms underlying its various biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide involves the reaction between 2-(4-bromophenoxy)acetic acid and 1,3-benzodioxole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain the final compound.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a tool for studying protein-protein interactions. It has also been investigated for its potential use as an anti-cancer agent and as a treatment for neurological disorders.
Propriétés
Nom du produit |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
|---|---|
Formule moléculaire |
C16H14BrNO4 |
Poids moléculaire |
364.19 g/mol |
Nom IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-bromophenoxy)acetamide |
InChI |
InChI=1S/C16H14BrNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19) |
Clé InChI |
MVUKOYWQKJAROB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(4-Fluoro-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B248745.png)
![4-[2-(4-Bromo-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248746.png)
![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-cyclopentylpiperazine](/img/structure/B248756.png)
methanone](/img/structure/B248757.png)


![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)

